Nalbuphine 3-acetylsalicylate is a chemical compound derived from nalbuphine, a semi-synthetic opioid analgesic, and acetylsalicylic acid, commonly known as aspirin. This compound combines the analgesic properties of both components, potentially offering enhanced pain relief with a reduced risk of side effects associated with traditional opioids. Nalbuphine itself acts as a mixed agonist-antagonist at opioid receptors, providing pain relief while minimizing the risk of addiction and respiratory depression commonly seen with full agonists.
Nalbuphine 3-acetylsalicylate is classified as an opioid analgesic. It is synthesized from nalbuphine, which is classified under the phenanthrene or morphinan series of compounds. The combination with acetylsalicylic acid suggests its classification as a non-steroidal anti-inflammatory drug (NSAID) as well, thereby targeting pain through multiple mechanisms.
The synthesis of nalbuphine 3-acetylsalicylate involves several key steps:
Technical details regarding specific reaction conditions (temperature, time, solvent systems) are critical for optimizing yield and purity but are often proprietary or vary based on laboratory protocols.
Nalbuphine 3-acetylsalicylate features a complex molecular structure that can be depicted as follows:
The structural analysis reveals:
Nalbuphine 3-acetylsalicylate can undergo various chemical reactions typical for esters and opioids:
These reactions are essential for understanding its stability and behavior in biological systems.
The mechanism of action for nalbuphine 3-acetylsalicylate is multifaceted:
Relevant data from studies indicate that the compound maintains its integrity under physiological pH but may degrade under acidic or basic conditions.
Nalbuphine 3-acetylsalicylate has potential applications in various scientific fields:
Nalbuphine 3-acetylsalicylate (CAS# 118776-11-7) is an ester prodrug formed by covalent linkage of the opioid analgesic nalbuphine with acetylsalicylic acid (aspirin) at the phenolic 3-hydroxyl position of the morphinan scaffold. Its systematic IUPAC name is (–)-17-(cyclobutylmethyl)-4,5α-epoxymorphinan-3,6α,14-triol 3-(2-acetoxybenzoate). The molecular formula is C₃₀H₃₃NO₇, corresponding to a molecular weight of 519.59 g/mol [3] [6]. Key structural features include:
Table 1: Molecular Descriptors of Nalbuphine 3-Acetylsalicylate
Property | Value |
---|---|
Molecular Formula | C₃₀H₃₃NO₇ |
Molecular Weight | 519.59 g/mol |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 7 |
Rotatable Bonds | 8 |
Topological Polar Surface Area | 99.7 Ų |
logP (Predicted) | 3.8 |
The synthesis targets regioselective esterification at the C3 phenolic hydroxyl group, leveraging its higher nucleophilicity compared to the aliphatic C6 and C14 hydroxyls. Two primary strategies are employed:
Challenge: Multi-step process reduces overall yield to ~50% [5].
Analytical Confirmation:
Table 2: Comparative Synthesis Methods
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Direct Coupling | 65–75 | >90 | Simplicity, fewer steps |
Protection-Deprotection | ~50 | >85 | Regioselectivity control |
Modification at the 3-position significantly alters pharmacological behavior due to steric and electronic effects on receptor engagement:
κ-opioid receptor (KOR) affinity is preserved but with altered efficacy due to reduced conformational flexibility [2] [8].
Metabolic Fate and Bioactivation:
Oral Bioavailability: The prodrug enhances nalbuphine’s oral absorption in dogs (16% vs. 3% for free nalbuphine) by bypassing first-pass glucuronidation at C3. This effect is absent in rats and humans, where UGT2B7-mediated glucuronidation at C6 dominates [4] [7].
Comparative Analgesic Efficacy:
Glucuronide Metabolites: Nalbuphine-6-glucuronide (N6G) is an active KOR agonist with 3-fold greater antinociceptive potency than nalbuphine after intracisternal administration. In contrast, 3-acetylsalicylate is a prodrug without intrinsic activity [5].
Hyperlipidemia Interactions:Elevated serum lipids bind nalbuphine 3-acetylsalicylate, reducing Cₘₐₓ by 15.5% and delaying absorption. Brain accumulation increases 1.6-fold after multiple doses in hyperlipidemic models, potentially heightening CNS effects despite unaltered analgesic ED₅₀ [9].
Table 3: Pharmacokinetic and Functional Comparison of Nalbuphine Derivatives
Derivative | Key Structural Feature | T₁/₂ | Bioavailability (%) | Primary Use Case |
---|---|---|---|---|
Nalbuphine HCl | Free C3/C6/C14 hydroxyls | 2–4 h | 12 (oral) | Acute IV/IM analgesia |
Nalbuphine 3-Acetylsalicylate | C3-esterified aspirin | ~1.5 h | 16 (oral, dog) | Prodrug for enhanced absorption |
Nalbuphine Decanoate | C3/C6 di-ester with decanoic acid | 60 h | N/A (depot) | Long-acting analgesia |
Nalbuphine-6-glucuronide | C6-β-D-glucuronide | 3–5 h | Not applicable | Active metabolite |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7